An In-depth Technical Guide to the Core Properties and Structure of 3-Quinuclidinol
An In-depth Technical Guide to the Core Properties and Structure of 3-Quinuclidinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Quinuclidinol, a bicyclic amine alcohol, serves as a pivotal building block in the synthesis of a wide array of pharmacologically active compounds. Its rigid structure and chiral nature make it a valuable scaffold for developing subtype-selective ligands, particularly for muscarinic acetylcholine (B1216132) receptors. This technical guide provides a comprehensive overview of the fundamental physicochemical properties, structural features, and relevant experimental protocols associated with 3-Quinuclidinol. Furthermore, it elucidates its role as a precursor in modulating critical signaling pathways, offering insights for researchers in medicinal chemistry and drug development.
Core Properties of 3-Quinuclidinol
3-Quinuclidinol, also known by its IUPAC name 1-azabicyclo[2.2.2]octan-3-ol, is a white to cream-colored crystalline solid at room temperature.[1] Its core physical and chemical properties are summarized in the tables below.
Physical Properties
| Property | Value | References |
| Appearance | White to cream-colored or light yellow crystalline powder | [1] |
| Melting Point | 217-224 °C | [2] |
| Boiling Point | ~207-246 °C (values vary with pressure) | [2] |
| Solubility | Very soluble in water; soluble in alcohols and ethers; limited solubility in non-polar solvents. | [3] |
Chemical and Molecular Properties
| Property | Value | References |
| Chemical Formula | C₇H₁₃NO | [4][5][6][7] |
| Molecular Weight | 127.18 g/mol | [4][8] |
| IUPAC Name | 1-azabicyclo[2.2.2]octan-3-ol | [4] |
| CAS Number | 1619-34-7 (racemate) | [4][6][7] |
| pKa | ~14.75 (predicted) | [9] |
Chemical Structure
3-Quinuclidinol is a tertiary amine and a secondary alcohol characterized by a rigid bicyclic quinuclidine (B89598) core with a hydroxyl group at the 3-position.[4] This structure is a key determinant of its chemical reactivity and utility in synthesis.
Synonyms:
The presence of a chiral center at the carbon atom bearing the hydroxyl group means that 3-Quinuclidinol exists as two enantiomers, (R)- and (S)-3-Quinuclidinol. The specific stereochemistry is crucial for the biological activity of its derivatives.
Experimental Protocols
The synthesis of 3-Quinuclidinol is a well-established process in organic chemistry. Below are detailed methodologies for two common synthetic routes.
Synthesis of Racemic 3-Quinuclidinol via Reduction of 3-Quinuclidinone
This protocol describes the reduction of 3-quinuclidinone to racemic 3-Quinuclidinol using sodium borohydride (B1222165).
Materials:
-
3-Quinuclidinone
-
Sodium borohydride (NaBH₄)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 10.0 g (0.08 mol) of 3-Quinuclidinone in 30 ml of water in a suitable reaction vessel.
-
Maintain the temperature of the solution at 30-35°C.
-
Add 1.5 g (0.04 mol) of sodium borohydride in portions over a period of 1 hour.
-
Stir the reaction mixture for 4 hours at 30-35°C.
-
Monitor the completion of the reaction using gas chromatography (GC).
-
Once the reaction is complete, extract the reaction mixture with chloroform (3 x 50 ml).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to obtain crude 3-Quinuclidinol.
-
Purify the crude product by recrystallization from acetone to yield a white crystalline solid.
Biocatalytic Asymmetric Reduction of 3-Quinuclidinone Hydrochloride
This method outlines the stereoselective synthesis of (R)- or (S)-3-Quinuclidinol using a whole-cell biocatalyst.[9]
Materials:
-
3-Quinuclidinone hydrochloride
-
Glucose
-
Resting cells of Nocardia sp. WY1202 or Rhodococcus erythropolis WY1406
-
Phosphate (B84403) buffer (100 mM, pH 8.0)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Acetone
Procedure:
-
Prepare a suspension of resting cells (e.g., 8 g wet weight of Nocardia sp. WY1202) in 100 ml of phosphate buffer.
-
To this suspension, add 1.6 g (9.9 mmol) of 3-quinuclidinone hydrochloride and 2.7 g of glucose.
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm for 48 hours.
-
Centrifuge the mixture at 7875 x g for 20 minutes to separate the cells.
-
Wash the bacterial cells with water and centrifuge again.
-
Combine the supernatants and adjust the pH to 12 by adding potassium carbonate.
-
Evaporate the mixture under vacuum.
-
Add dichloromethane to the residue, stir, and filter.
-
Concentrate the filtrate under vacuum to obtain the crude product.
-
Add acetone to the crude product, stir, and concentrate under vacuum to yield the enantiomerically pure 3-Quinuclidinol as a white powder.
Role in Signaling Pathways
3-Quinuclidinol is a crucial precursor for the synthesis of ligands that modulate muscarinic acetylcholine receptors (mAChRs). These receptors are G protein-coupled receptors (GPCRs) that play a vital role in the central and peripheral nervous systems.[1] There are five subtypes of mAChRs (M1-M5), which are coupled to different G proteins and initiate distinct downstream signaling cascades.[10]
Derivatives of 3-Quinuclidinol can act as either agonists or antagonists at these receptors, leading to a wide range of physiological effects. For instance, M3 receptor antagonists derived from 3-Quinuclidinol are used in the treatment of chronic obstructive pulmonary disease (COPD).[11]
The signaling pathways for the two major classes of muscarinic receptors are depicted below.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.
The following diagram illustrates a generalized workflow for the synthesis and screening of 3-Quinuclidinol derivatives as muscarinic receptor modulators.
Caption: General workflow for drug discovery using 3-Quinuclidinol.
Conclusion
3-Quinuclidinol's unique structural and chemical properties have established it as a cornerstone in the development of therapeutic agents, particularly those targeting muscarinic acetylcholine receptors. A thorough understanding of its basic properties, coupled with robust synthetic and screening methodologies, is essential for leveraging this versatile molecule in future drug discovery endeavors. The information presented in this guide serves as a foundational resource for researchers aiming to explore the full potential of 3-Quinuclidinol and its derivatives in medicinal chemistry and pharmacology.
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. (R)-(-)-3-Quinuclidinol | 25333-42-0 | FQ02772 | Biosynth [biosynth.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Quinuclidinol [webbook.nist.gov]
- 6. 3-Quinuclidinol [webbook.nist.gov]
- 7. 3-Quinuclidinol [webbook.nist.gov]
- 8. 3-Quinuclidinol [drugfuture.com]
- 9. (R)-(-)-3-Quinuclidinol synthesis - chemicalbook [chemicalbook.com]
- 10. pnas.org [pnas.org]
- 11. Novel quinuclidinyl heteroarylcarbamate derivatives as muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
